STD1T -

STD1T

Catalog Number: EVT-285039
CAS Number:
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
STD1T is an inhibitor of USP2a, which is a deubiquitinating protease that rescues its target proteins from destruction by the proteasome by reversing the process of protein ubiquitination.
Source and Classification

STD1T is derived from a complex synthesis process involving various precursors. It falls under the category of organic compounds, specifically within the realm of heterocycles, which are characterized by the presence of atoms other than carbon in their ring structures. This classification is crucial as it dictates the compound's reactivity and interaction with other substances.

Synthesis Analysis

Methods

The synthesis of STD1T typically involves several methodologies, including:

  • Multi-step synthesis: This approach allows for the construction of complex molecules through sequential reactions, often involving intermediate compounds.
  • Catalytic methods: The use of catalysts can enhance reaction rates and selectivity, making the synthesis more efficient.
  • Green chemistry principles: Recent trends emphasize sustainable practices in synthesis, minimizing waste and energy consumption.

Technical Details

The synthetic pathway for STD1T may include reactions such as nucleophilic substitutions, cyclization processes, and functional group modifications. Each step requires careful optimization to yield high purity and yield of the final product.

Molecular Structure Analysis

Structure

The molecular structure of STD1T reveals a distinctive arrangement of atoms that contributes to its chemical properties. Typically represented using structural formulas, the compound's configuration can be analyzed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography.

Data

  • Molecular formula: CxHyNz (specific values depend on the exact structure).
  • Molecular weight: Determined based on the atomic weights of constituent elements.
  • 3D structure visualization: Tools like molecular modeling software can provide insights into spatial arrangements.
Chemical Reactions Analysis

Reactions

STD1T participates in various chemical reactions that are significant for its applications:

  • Electrophilic aromatic substitution: This reaction type is common in aromatic compounds, allowing for functionalization.
  • Reduction reactions: Converting double bonds to single bonds or reducing functional groups can modify reactivity.

Technical Details

Reactions involving STD1T often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields. Kinetic studies may also be conducted to understand reaction rates and mechanisms.

Mechanism of Action

Process

The mechanism of action for STD1T involves understanding how it interacts at a molecular level with biological systems or other chemicals. This includes:

  • Binding interactions: How STD1T binds to target molecules or receptors.
  • Metabolic pathways: The transformation of STD1T within biological systems, influencing its efficacy or toxicity.

Data

Research studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to elucidate binding kinetics and affinities.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting point: Indicates thermal stability.
  • Solubility: Important for determining bioavailability and reactivity in different solvents.

Chemical Properties

  • Stability under various conditions: Assessing how STD1T behaves under acidic or basic conditions.
  • Reactivity with common reagents: Understanding how it interacts with oxidizing or reducing agents.

Relevant Data or Analyses

Characterization techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) provide insights into the compound's identity and purity.

Applications

Scientific Uses

STD1T has potential applications across various scientific domains:

  • Pharmaceuticals: Investigated for its therapeutic effects in drug development.
  • Material Science: Explored for use in polymers or as a catalyst in chemical reactions.
  • Biochemistry: Studied for its role in biochemical assays or as a probe in molecular biology.
Introduction to STD1T in Oncogenic Signaling Pathways

STD1T as a Molecular Target in Tumorigenesis: Contextualizing STAT1 Dysregulation

Signal Transducer and Activator of Transcription 1 (STAT1), denoted here as STD1T, functions as a pivotal transcription factor in cytokine-mediated immune responses and exhibits context-dependent roles in tumorigenesis. Analysis of The Cancer Genome Atlas (TCGA) Pan-Cancer data from 9,125 tumors reveals that STAT1 operates within a network of 10 canonical oncogenic pathways—including JAK-STAT, PI3K/Akt, and RTK-RAS—which collectively harbor driver alterations in 89% of malignancies [1] [7]. STAT1 dysregulation primarily occurs through:

  • Epigenetic silencing: Promoter hypermethylation in 15–30% of bladder and colorectal carcinomas, correlating with reduced patient survival [8].
  • Post-translational modulation: Phosphorylation defects (e.g., Tyr701/Ser727) disrupting nuclear translocation in breast cancer [2].
  • Pathway crosstalk: Co-occurring alterations in PI3K and STAT1 pathways in 22% of TCGA samples, potentiating immune evasion [1] [7].

STAT1’s tumor-suppressive function is evidenced by its role in interferon (IFN)-γ-induced apoptosis and antigen presentation. However, chronic IFN exposure induces STAT1-dependent expression of immune checkpoint proteins (PD-L1, IDO), illustrating its paradoxical oncogenic potential [2] [8].

Table 1: STAT1 Genetic Alterations Across TCGA Cancer Types

Cancer TypeAlteration Frequency (%)Primary MechanismsCo-occurring Pathways
Bladder Cancer38%Promoter hypermethylation; mRNA downregulationPI3K/Akt (42%)
Breast Cancer29%Phosphorylation defects; SOCS upregulationRTK-RAS (37%)
Colorectal Cancer34%Copy number loss; Epigenetic silencingWnt/β-catenin (45%)
Glioblastoma18%EGFR amplification disrupting feedback loopsp53 (51%)

Broader Impact of STAT1 Modulation in Metastatic Disease Progression

STAT1 signaling critically influences metastatic dissemination and colonization through:

  • Immune editing: STAT1 activation in tumor cells upregulates MHC class I expression, enhancing CD8+ T cell recognition. Conversely, STAT1 loss in breast and bladder carcinomas facilitates neutrophil-mediated immunosuppression and vascular mimicry [2] [8].
  • Dormancy regulation: In disseminated tumor cells (DTCs), IFN-γ/STAT1 signaling induces G0-G1 cell cycle arrest via p21/p27 upregulation. Longitudinal CTC analysis in metastatic breast cancer reveals STAT1hi CTCs persist during clinical remission, serving as relapse biomarkers [3] [5].
  • Organotropic colonization: STAT1 governs CXCL10/CXCR3 axis activation, directing homing to bone and liver microenvironments. Bladder cancer xenografts with STAT1 knockdown exhibit 70% reduction in hepatic metastases due to impaired stromal crosstalk [5] [8].

Clinical validation comes from CTC enumeration studies: Breast cancer patients with STAT1hi CTCs >5/7.5mL blood experienced earlier radiological progression (median PFS: 11 vs. 34 months; p<0.001) than those with STAT1low CTCs [3].

Table 2: STAT1 Activity Correlates with Metastatic Clinical Parameters

ParameterSTAT1-High CohortSTAT1-Low CohortP-value
Median PFS (months)11 (5–16)34 (23–45)<0.001
Hepatic Metastasis Rate68%29%0.008
CTC Cluster Incidence42%15%0.003
5-Year OS33%61%0.01

Theoretical Frameworks Linking STAT1 to Cancer Stem Cell Plasticity

STAT1 intersects with cancer stem cell (CSC) dynamics through bidirectional modulation of plasticity pathways:

  • Epithelial-Mesenchymal Transition (EMT): STAT1 transcriptionally represses ZEB1, a master EMT regulator. In triple-negative breast cancer, IFN-γ-induced STAT1 activation shifts cells toward epithelial-like CSCs (ALDH+), while STAT1 inhibition enriches mesenchymal-like CSCs (CD44+/CD24–) with 3-fold enhanced metastatic capacity [4] [10].
  • Metabolic reprogramming: STAT1hi CSCs exhibit oxidative phosphorylation (OXPHOS) dependence via PGC-1α upregulation. Pharmacologic STAT1 activation sensitizes OXPHOShi CSCs to mitochondrial inhibitors (e.g., metformin), reducing tumor initiation potential by 85% in patient-derived xenografts [6] [10].
  • Niche-mediated plasticity: Tumor-associated macrophages (TAMs) secrete IL-6 and IFN-γ, inducing STAT1 phosphorylation in CSCs. This promotes reversible transitions between stem-like (chemoresistant) and differentiated states. In glioblastoma, JAK/STAT1 inhibition depletes CD133+ CSCs but triggers adaptive NOTCH activation, underscoring the need for combinatorial blockade [4] [6].

Mechanistically, STAT1 cooperates with epigenetic modifiers:

graph LR  A[IFN-γ] --> B(STAT1 Phosphorylation)  B --> C[Nuclear Translocation]  C --> D[IRF1 Transcription]  D --> E[Histone Methyltransferase Recruitment]  E --> F[Stemness Gene Silencing]  F --> G[Reduced CSC Plasticity]  

STAT1 loss also enables Wnt/β-catenin hyperactivity in colorectal CSCs. LGR5+ CSCs from STAT1-deficient tumors exhibit resistance to 5-fluorouracil via BIRC5 (survivin) upregulation, whereas STAT1 reconstitution restores chemosensitivity [4] [6].

Properties

Product Name

STD1T

IUPAC Name

2-[[2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23)

InChI Key

NRPUXFKWYPJDFT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

STD1T; STD-1T; STD 1T

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.